Enantiomeric Excess (ee): Benchmarking Enzymatic vs. Engineered Biocatalysts for (R)-CPEO Synthesis
The synthesis of enantiopure (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol ((R)-CPEO) has been optimized using different biocatalysts. A wild-type ketoreductase (SsCR) achieves an enantiomeric excess (ee) of 99.9% for the target (R)-enantiomer . Through rational protein engineering, a double mutant of a different short-chain dehydrogenase (NaSDR-G145A/I199L) achieves a superior ee of 99.95%, representing a 0.05 percentage point improvement in stereoselectivity under high substrate loading conditions (120 g/L) [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 99.9% ee (using wild-type SsCR ketoreductase) |
| Comparator Or Baseline | 99.95% ee (using engineered NaSDR-G145A/I199L dehydrogenase mutant) [1] |
| Quantified Difference | A 0.05 percentage point improvement in ee from 99.9% to 99.95%. |
| Conditions | Biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) to (R)-CPEO. For NaSDR-G145A/I199L, conditions were 120 g/L CPE, 6 h reaction time [1]. |
Why This Matters
For pharmaceutical procurement, a difference of 0.05% ee at the 99.9% level is significant, as it can reduce the burden of downstream purification for the final API, directly impacting the cost of goods and regulatory compliance for chiral purity.
- [1] Wang, X., et al. (2020). Efficient biosynthesis of (R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol using a mutant short-chain dehydrogenase from Novosphingobium aromaticivorans. Tetrahedron, 76(27), 131281. View Source
